

Physical and chemical properties of 2-Fluoro-3-methoxyaniline

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Compound of Interest

Compound Name: 2-Fluoro-3-methoxyaniline

Cat. No.: B155075

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An In-Depth Technical Guide to 2-Fluoro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methoxyaniline is a substituted aniline derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a fluorine atom and a methoxy group on the aniline ring, provides a valuable scaffold for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The electronic properties conferred by these substituents can influence the pharmacokinetic and pharmacodynamic profiles of resulting drug candidates, making it a versatile building block in the development of novel therapeutics. This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Fluoro-3-methoxyaniline**, alongside available information on its applications and synthesis.

Core Properties of 2-Fluoro-3-methoxyaniline

While extensive experimental data for **2-Fluoro-3-methoxyaniline** is not widely available in the public domain, the following tables summarize its key identifiers and known physical characteristics.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-Fluoro-3-methoxyaniline
CAS Number	801282-00-8[1]
Molecular Formula	C ₇ H ₈ FNO
Molecular Weight	141.15 g/mol
InChI	1S/C7H8FNO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3
InChI Key	KOSZHDVTNURERE-UHFFFAOYSA-N
SMILES	COc1ccccc(F)c1N

Table 2: Physical and Chemical Properties

Property	Value/Information
Physical Form	Solid or semi-solid or liquid
Purity	Typically ≥98%
Storage Conditions	Keep in a dark place, under an inert atmosphere, at 2-8°C
Solubility	Data not available
Melting Point	Data not available
Boiling Point	Data not available
pKa	Data not available

Chemical Reactivity and Synthetic Applications

2-Fluoro-3-methoxyaniline serves as a key intermediate in organic synthesis, particularly in the pharmaceutical industry. The presence of the amine, fluoro, and methoxy groups offers multiple reaction sites for further chemical modifications.

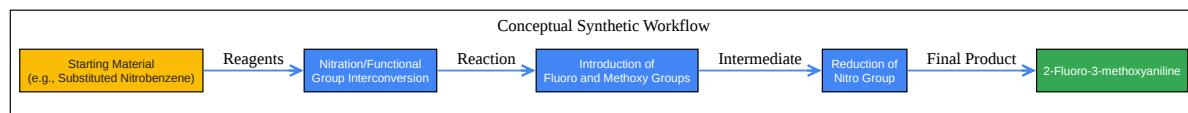
The aniline moiety allows for a variety of classical transformations, including diazotization followed by Sandmeyer or related reactions to introduce a range of functional groups. The amino group can also undergo acylation, alkylation, and arylation reactions. The aromatic ring is susceptible to electrophilic substitution, with the directing effects of the existing substituents influencing the position of new functional groups.

While specific synthetic protocols for drug candidates directly utilizing **2-Fluoro-3-methoxyaniline** are not extensively documented in publicly available literature, its structural motifs are found in compounds of medicinal interest. For instance, substituted fluoro-methoxyanilines are common building blocks in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The fluorine atom can enhance metabolic stability and binding affinity to the target protein, while the methoxy group can modulate solubility and electronic properties.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of **2-Fluoro-3-methoxyaniline** are not readily available. However, general synthetic strategies for related fluoro-methoxyanilines can provide insights into potential routes.

A plausible synthetic approach could involve the following conceptual workflow:



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Caption: A generalized workflow for the synthesis of substituted anilines.

Purification: Standard purification techniques for anilines, such as column chromatography on silica gel or recrystallization from appropriate solvents, would likely be employed to isolate the pure product.

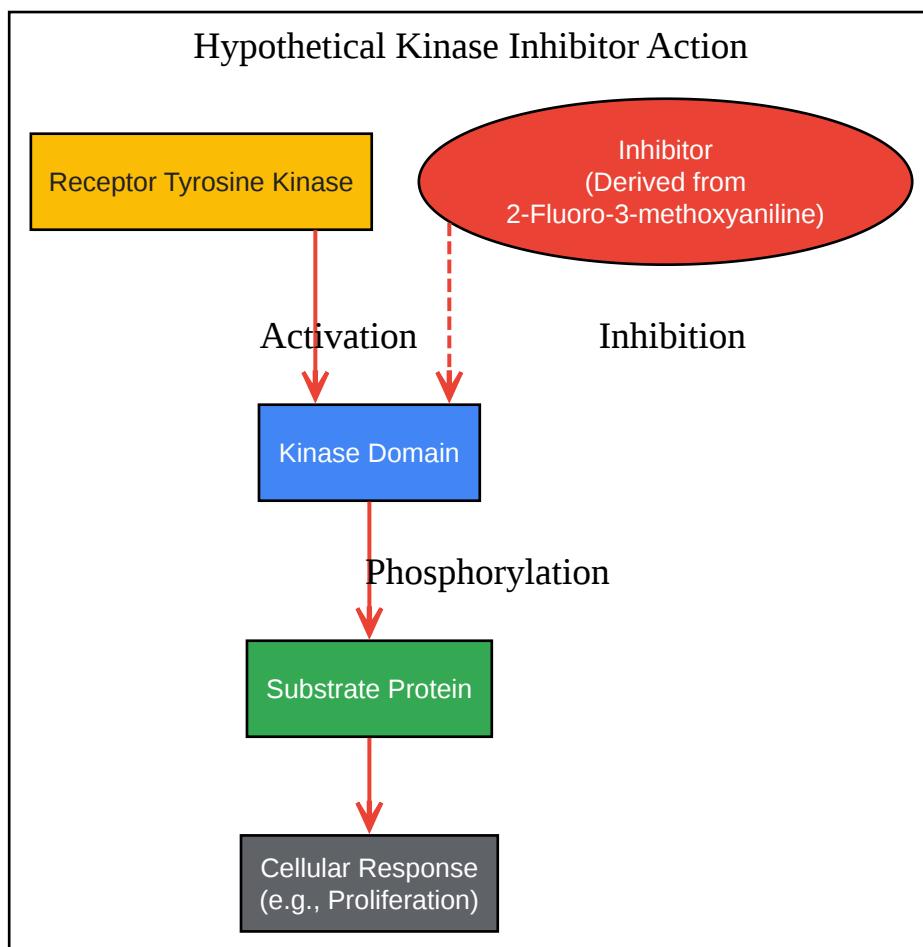
Analysis: The characterization of **2-Fluoro-3-methoxyaniline** would typically involve a suite of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR would be crucial for confirming the structure and assessing purity.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities of **2-Fluoro-3-methoxyaniline** or its direct involvement in any signaling pathways. Its utility is primarily recognized as a building block for the synthesis of more complex, biologically active molecules. The biological profile of any final compound derived from this intermediate would be highly dependent on the other structural components introduced during synthesis.

For example, if incorporated into a kinase inhibitor, the resulting molecule could potentially modulate signaling pathways involved in cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.



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Caption: A simplified diagram of a potential kinase inhibition pathway.

Conclusion

2-Fluoro-3-methoxyaniline is a valuable chemical intermediate with clear potential in the synthesis of novel compounds for drug discovery and other applications. While detailed experimental and biological data for the compound itself are limited, its structural features suggest its utility as a versatile building block. Further research into its synthesis, reactivity, and incorporation into new molecular entities is warranted to fully explore its potential. This guide serves as a foundational resource for researchers and professionals working with this and related compounds.

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References

- 1. nbinno.com [nbinno.com]
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